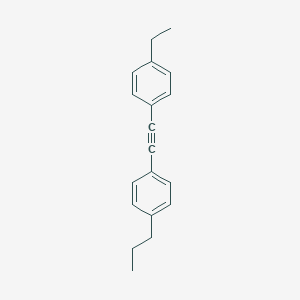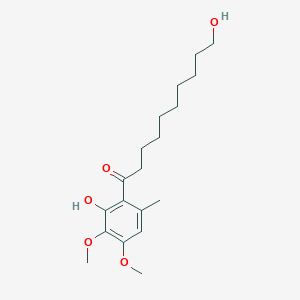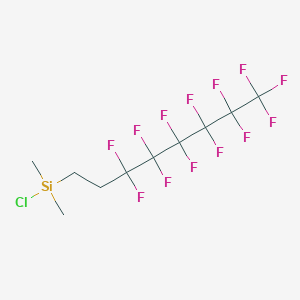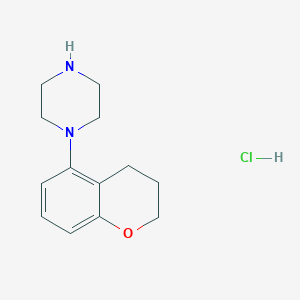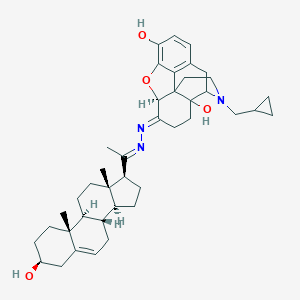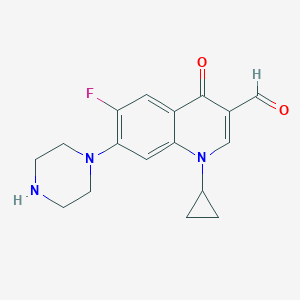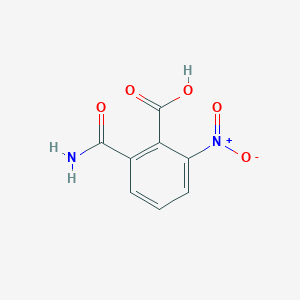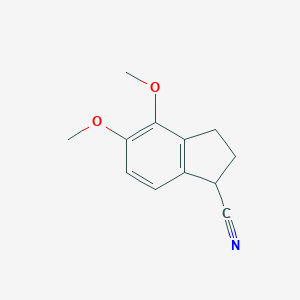
4-クロロ-8-ニトロキナゾリン
概要
説明
4-Chloro-8-nitroquinazoline is a quinazoline derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including 4-Chloro-8-nitroquinazoline, are known for their antiproliferative properties, making them valuable in the development of therapeutic agents .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound has shown promise in inhibiting the proliferation of cancer cells, making it a valuable tool in cancer research.
Medicine: Due to its antiproliferative properties, 4-Chloro-8-nitroquinazoline is being investigated as a potential therapeutic agent for treating various cancers.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
Target of Action
4-Chloro-8-nitroquinazoline is a derivative of quinazoline, a scaffold known for its wide range of biological activities . The primary targets of quinazoline derivatives are tyrosine kinases , including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
Quinazoline derivatives interact with their targets by inhibiting the tyrosine kinase activity. This inhibition disrupts the phosphorylation process, a key step in signal transduction for cell growth and proliferation
Biochemical Pathways
The inhibition of tyrosine kinases by 4-Chloro-8-nitroquinazoline affects multiple biochemical pathways. Primarily, it disrupts the EGFR and VEGFR-2 signaling pathways, which are involved in cell proliferation, angiogenesis, and survival . The downstream effects include reduced cell growth and proliferation, potentially leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of quinazoline derivatives are generally influenced by their chemical structure, and modifications can enhance their bioavailability .
Result of Action
The inhibition of tyrosine kinases by 4-Chloro-8-nitroquinazoline leads to disruption of cell signaling pathways, resulting in reduced cell growth and proliferation . This makes quinazoline derivatives potential candidates for anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-8-nitroquinazoline. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Moreover, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and light exposure .
生化学分析
Biochemical Properties
4-Chloro-8-nitroquinazoline is known to interact with the FGFR3 receptor . The nature of these interactions is primarily through binding, which subsequently inhibits the proliferation of bladder cancer cells .
Cellular Effects
The cellular effects of 4-Chloro-8-nitroquinazoline are profound. It has potent activity against bladder cancer cells in culture and inhibits cell growth by binding to submicromolar concentrations of this protein . This indicates that 4-Chloro-8-nitroquinazoline influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Chloro-8-nitroquinazoline involves binding interactions with biomolecules, specifically the FGFR3 receptor . This binding interaction leads to the inhibition of the proliferation of bladder cancer cells .
Metabolic Pathways
The specific metabolic pathways that 4-Chloro-8-nitroquinazoline is involved in are not currently known. Given its interaction with the FGFR3 receptor , it is likely that it interacts with enzymes or cofactors related to this receptor.
準備方法
The synthesis of 4-Chloro-8-nitroquinazoline typically involves several steps, including condensation, nitration, and chlorination. One common synthetic route starts with 2-amino-4-chlorobenzoic acid, which undergoes a series of reactions to yield the target compound . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
In industrial settings, the production of 4-Chloro-8-nitroquinazoline may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .
化学反応の分析
4-Chloro-8-nitroquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives with unique properties.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, to create a wide range of derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
4-Chloro-8-nitroquinazoline is unique among quinazoline derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with potent antiproliferative properties.
4-Anilinoquinazolines: A class of compounds that includes gefitinib, erlotinib, and afatinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Compared to these compounds, 4-Chloro-8-nitroquinazoline offers unique advantages in terms of its specific molecular interactions and potential therapeutic applications .
特性
IUPAC Name |
4-chloro-8-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKQCKETYIRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466514 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-18-0 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
